molecular formula C17H17N3OS B12026103 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone CAS No. 767334-15-6

3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12026103
CAS No.: 767334-15-6
M. Wt: 311.4 g/mol
InChI Key: UPTZNSDUOXALJM-QGOAFFKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-(Allyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming complexes that interfere with the function of essential enzymes or proteins . This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

  • Benzaldehyde 4-phenyl-3-thiosemicarbazone
  • o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone
  • o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone

Comparison: Compared to these similar compounds, 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the allyloxy group, which can influence its reactivity and biological activity

Properties

CAS No.

767334-15-6

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H17N3OS/c1-2-11-21-16-10-6-7-14(12-16)13-18-20-17(22)19-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2,(H2,19,20,22)/b18-13+

InChI Key

UPTZNSDUOXALJM-QGOAFFKASA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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